Monamidocin Fibrinogen Receptor Binding IC₅₀ Versus the Most Potent Synthetic Analog
In a head-to-head SAR study, monamidocin was compared with its most potent synthetic analog, N-[(R)-5-guanidino-2-hydroxypentanoyl]-L-tyrosine, in the same fibrinogen-receptor competition binding assay [1]. Monamidocin exhibited an IC₅₀ of 0.21 µM (210 nM), while the tyrosine-substituted analog achieved an IC₅₀ of 0.022 µM (22 nM) — representing an approximately 10-fold greater potency for the analog [1][2]. This establishes monamidocin as the reference baseline scaffold from which focused medicinal chemistry can yield substantially improved target engagement.
| Evidence Dimension | Fibrinogen receptor (GPIIb/IIIa) binding inhibition — IC₅₀ |
|---|---|
| Target Compound Data | Monamidocin IC₅₀ = 0.21 µM (210 nM) |
| Comparator Or Baseline | N-[(R)-5-guanidino-2-hydroxypentanoyl]-L-tyrosine IC₅₀ = 0.022 µM (22 nM) |
| Quantified Difference | Approximately 10-fold (analog more potent) |
| Conditions | Human platelet GPIIb/IIIa fibrinogen receptor competition binding assay (solid-phase format); same study, same laboratory [1][2] |
Why This Matters
Procurement of monamidocin is justified when the experimental design requires the natural product scaffold as a baseline control for SAR campaigns, or when a moderate-potency tool compound is preferred over high-potency analogs to avoid complete receptor saturation in mechanistic studies.
- [1] Kamiyama T, Satoh T, Umino T, Katoh H, Uemura F, Nakamura Y, Yokose K. Monamidocin, a novel fibrinogen receptor antagonist. II. Biological activity and structure-activity relationships. J Antibiot (Tokyo). 1995;48(11):1226-1233. doi:10.7164/antibiotics.48.1226 View Source
- [2] Kamiyama T et al. MONAMIDOCIN, A NOVEL FIBRINOGEN RECEPTOR ANTAGONIST .2. BIOLOGICAL-ACTIVITY AND STRUCTURE-ACTIVITY-RELATIONSHIPS. J Antibiot. 1995;48(11):1226-1233. View Source
